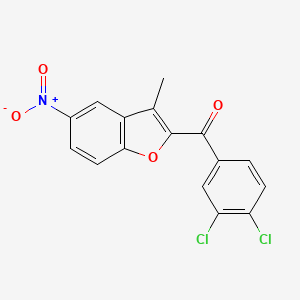

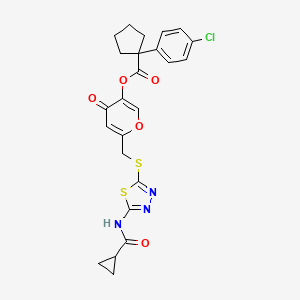

(3,4-Dichlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, (3,4-Dichlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone, is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related benzofuran compounds involves multi-step organic reactions. For instance, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot synthesis starting from 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions, followed by desulfurization and acylation steps . Although the exact synthesis route for this compound is not provided, similar synthetic strategies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions to incorporate the dichlorophenyl and nitro groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction . These studies reveal important aspects of the molecular geometry, such as the conformation of rings and the geometry around specific atoms like sulfur . For the compound of interest, similar structural characterization could be expected to show the arrangement of the dichlorophenyl and nitro groups relative to the benzofuran core and the overall molecular conformation.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, the related compounds discussed are involved in the synthesis of drug candidates and inhibitors of pathological processes . The presence of reactive functional groups such as nitro, chloro, and methanone in the compound of interest suggests that it may also participate in various chemical reactions, potentially leading to pharmacologically active products or materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using spectroscopic techniques, theoretical calculations, and thermal analyses . For example, the thermal stability of a compound was assessed using thermogravimetric analysis, revealing stability within a specific temperature range . The electronic properties, such as the HOMO-LUMO energy gap, were evaluated to understand the reactivity and stability of the molecule . Applying these techniques to the compound of interest would likely provide insights into its stability, reactivity, and potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Properties

Research has shown that derivatives of benzofuran, such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, demonstrate notable antimicrobial and antioxidant properties. These compounds were synthesized and characterized, with some exhibiting high antibacterial activity and significant free radical scavenging activity. This indicates the potential of such compounds in developing new antibacterial and antioxidant agents (Rashmi et al., 2014).

Clathrate Formation and Host-Guest Interactions

Another study explored the role of edge-to-face interactions between aromatic rings in the clathrate formation of certain benzofuran derivatives with benzene. This research provides insight into the formation of inclusion complexes, which is significant in understanding molecular interactions in various chemical processes (Eto et al., 2011).

Anticancer and Drug Resistance Reversal

Some novel benzofuran derivatives have been studied for their potential anticancer effects and ability to reverse multidrug resistance in human cancer cell lines. This research highlights the therapeutic potential of benzofuran derivatives in oncology, especially in combating drug-resistant cancer cells (Parekh et al., 2011).

Antibacterial Activities and ADME Studies

Further research into benzofuran derivatives has revealed their potent antibacterial activities. These studies also include predictive ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, offering a comprehensive view of the pharmacokinetic properties of these compounds, which is crucial in drug development (Chandra et al., 2020).

Zukünftige Richtungen

Benzofuran derivatives, such as this compound, have been found to have a wide range of biological and pharmacological applications . Therefore, they are of considerable interest in the fields of drug discovery and development. Future research may focus on exploring the therapeutic potential of these compounds and developing structure-activity relationships .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds with similar structures .

Biochemical Pathways

It is likely that it affects multiple pathways, given the broad range of biological activities exhibited by similar compounds .

Pharmacokinetics

Similar compounds are known to undergo hydrolysis into more stable forms, which are then primarily excreted in urine .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO4/c1-8-11-7-10(19(21)22)3-5-14(11)23-16(8)15(20)9-2-4-12(17)13(18)6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCODDOKJBTXHBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2499536.png)

![3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2499537.png)

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2499546.png)

![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)